molecular formula C7H5F4NO B1407672 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine CAS No. 1227599-04-3

3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1407672
CAS No.: 1227599-04-3
M. Wt: 195.11 g/mol
InChI Key: GLBQRHJOPSWUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in organic molecules often imparts increased stability, lipophilicity, and bioavailability, making them attractive for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halogen on the pyridine ring. For example, starting from 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine, the chlorine atom can be substituted with a fluorine atom using a fluorinating reagent like potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature reactions and the use of transition metal catalysts. For instance, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C with catalysts such as iron fluoride can yield fluorinated pyridine derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium fluoride, sodium methoxide.

    Coupling Reactions: Palladium catalysts, oxygen.

Major Products

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its fluorine atoms. Fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3,5-Difluoro-4-(trifluoromethyl)pyridine
  • 2,3-Difluoro-4-(trifluoromethyl)pyridine

Uniqueness

3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and multiple fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to other fluorinated pyridines .

Properties

IUPAC Name

3-fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBQRHJOPSWUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247339
Record name 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-04-3
Record name 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227599-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.